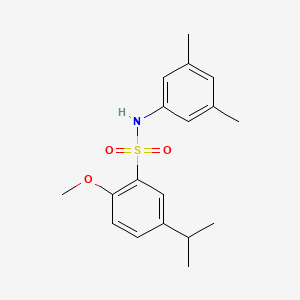

N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine. Although the specific compound is not directly synthesized or characterized in the provided papers, similar sulfonamide compounds have been synthesized and studied for their potential therapeutic applications, such as in the treatment of Alzheimer’s disease .

Synthesis Analysis

The synthesis of sulfonamide derivatives generally involves the reaction of a sulfonyl chloride with an amine. For instance, in one study, 4-methylbenzenesulfonyl chloride was reacted with 4-methoxyphenethylamine in an aqueous sodium carbonate solution to yield a parent sulfonamide molecule . This parent molecule was further reacted with various alkyl/aralkyl halides to produce a series of new sulfonamide derivatives . Similarly, another study reported the synthesis of a sulfonamide by reacting benzene sulfonyl chloride with 2-amino-4-chloroanisole . These methods could potentially be adapted for the synthesis of N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . Additionally, single-crystal X-ray diffraction can provide detailed information about the crystal structure of the compound . Computational methods like Density Functional Theory (DFT) are also used to predict and compare molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, N,N'-dibromo-N,N'-1,2-ethanediylbis(benzene sulfonamide) has been used as a novel N-bromo reagent to catalyze the tetrahydropyranylation of alcohols and phenols under mild conditions . This indicates that sulfonamide compounds can act as intermediates or catalysts in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. The presence of different substituents on the aromatic rings can affect properties such as solubility, melting point, and biological activity . For example, the introduction of chloro and methoxy groups on the phenyl ring has been shown to yield compounds with significant activity against acetylcholinesterase enzyme . Similarly, the introduction of benzyl or ethyl groups can alter the antibacterial activity of the compounds .

科学的研究の応用

Cytotoxicity and Enzyme Inhibition : Polymethoxylated-pyrazoline benzene sulfonamides, a class including compounds similar to N-(3,5-dimethylphenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide, have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines. They have also been studied for their inhibitory effects on carbonic anhydrase isoenzymes, showing significant activity (Kucukoglu et al., 2016).

Antioxidant and Biological Activities : Similar N-substituted benzene sulfonamides have been synthesized and assayed for their antioxidant activities. They have been screened for their activity against various enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, exhibiting promising results, particularly against acetylcholinesterase (Fatima et al., 2013).

Photodynamic Therapy Applications : Some benzenesulfonamide derivatives have been synthesized and characterized for their photophysical and photochemical properties. These compounds, like zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, have been found suitable for applications in photodynamic therapy, particularly for the treatment of cancer (Pişkin et al., 2020).

Photoremovable Protecting Groups : Derivatives of dimethylphenyl have been explored as photoremovable protecting groups for phosphates and sulfonic acids. This application is relevant in organic synthesis and biochemistry (Klán et al., 2002).

Antimicrobial Applications : Modified polyvinyl alcohol/acrylic acid hydrogels containing compounds like 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide have been evaluated for their antibacterial and antifungal activities, showing promising results for medical applications (Aly & El-Mohdy, 2015).

Anti-Tubercular Activity : Specific N-substituted benzene sulfonamides have been synthesized and screened for anti-tubercular activity, showing effectiveness against Mycobacterium tuberculosis (Dighe et al., 2012).

Non-Covalent Interactions and Solvent-Dependent Studies : Benzene sulfonamide derivatives have been investigated for their non-covalent interactions and solvent dependency in nonlinear optical studies, indicating potential applications in the development of non-linear optical materials (Shahid et al., 2018).

特性

IUPAC Name |

N-(3,5-dimethylphenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-12(2)15-6-7-17(22-5)18(11-15)23(20,21)19-16-9-13(3)8-14(4)10-16/h6-12,19H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUGPCOSYZHBAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2550988.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)

![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)

![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2551011.png)